molecular formula C8H13F2NO4 B15303116 3,3-Difluoroazepane; oxalic acid

3,3-Difluoroazepane; oxalic acid

Cat. No.: B15303116
M. Wt: 225.19 g/mol
InChI Key: HEGYLIVGQKEDCG-UHFFFAOYSA-N
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Description

3,3-Difluoroazepane; oxalic acid is a compound that combines the structural features of 3,3-difluoroazepane and oxalic acid 3,3-Difluoroazepane is a seven-membered ring containing two fluorine atoms at the 3-position, while oxalic acid is a simple dicarboxylic acid with the formula C₂H₂O₄

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoroazepane; oxalic acid typically involves the reaction of 3,3-difluoroazepane with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and reduce production costs. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoroazepane; oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atoms in the azepane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepane derivatives.

Scientific Research Applications

3,3-Difluoroazepane; oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-difluoroazepane; oxalic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the azepane ring can enhance the compound’s reactivity and binding affinity to target molecules. The oxalic acid moiety can chelate metal ions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoroazepane: Lacks the oxalic acid moiety, resulting in different chemical properties and applications.

    Oxalic Acid: A simple dicarboxylic acid without the azepane ring, used primarily as a chelating agent and in various industrial processes.

Uniqueness

3,3-Difluoroazepane; oxalic acid is unique due to the combination of the azepane ring with fluorine atoms and the oxalic acid moiety

Properties

Molecular Formula

C8H13F2NO4

Molecular Weight

225.19 g/mol

IUPAC Name

3,3-difluoroazepane;oxalic acid

InChI

InChI=1S/C6H11F2N.C2H2O4/c7-6(8)3-1-2-4-9-5-6;3-1(4)2(5)6/h9H,1-5H2;(H,3,4)(H,5,6)

InChI Key

HEGYLIVGQKEDCG-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC(C1)(F)F.C(=O)(C(=O)O)O

Origin of Product

United States

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